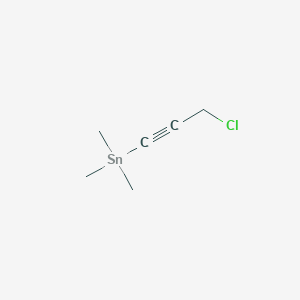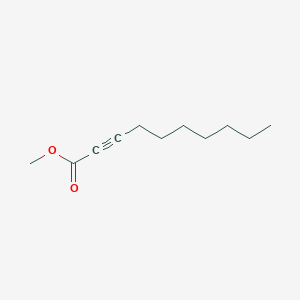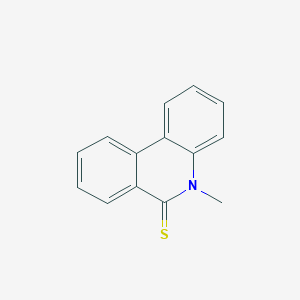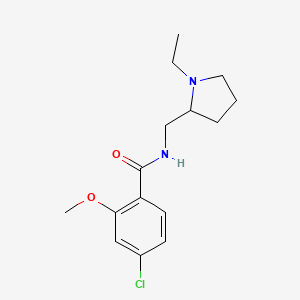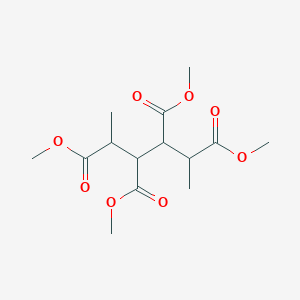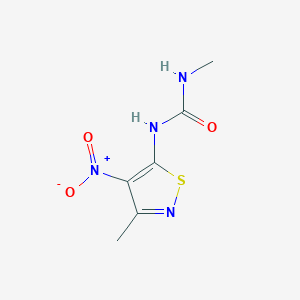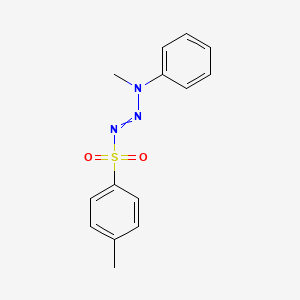
3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene is a synthetic organic compound that belongs to the class of triazene derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities. The structure of this compound includes a triazene core, which is a three-nitrogen atom chain, substituted with a methyl group, a phenyl group, and a 4-methylbenzene-1-sulfonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methyl-3-phenyltriazene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the triazene intermediate. The reaction proceeds through the formation of a sulfonyl chloride intermediate, which then reacts with the triazene to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters and reducing the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazene moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted triazene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other triazene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene involves its interaction with biological molecules, leading to the modulation of various biochemical pathways. The triazene moiety can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activities and disruption of cellular processes. This compound can also induce oxidative stress by generating reactive oxygen species, contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1-(4-methylbenzene-1-sulfonyl)-6-nitro-1H-indazole
- 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives
Uniqueness
3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene is unique due to its specific substitution pattern on the triazene core, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzene-1-sulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65739-08-4 |
|---|---|
Molekularformel |
C14H15N3O2S |
Molekulargewicht |
289.35 g/mol |
IUPAC-Name |
4-methyl-N-[methyl(phenyl)hydrazinylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H15N3O2S/c1-12-8-10-14(11-9-12)20(18,19)16-15-17(2)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI-Schlüssel |
WJEFLTGCMGVZEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=NN(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
